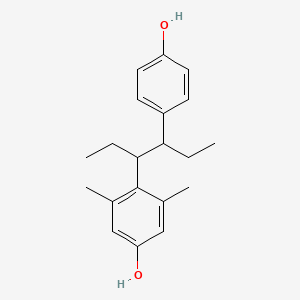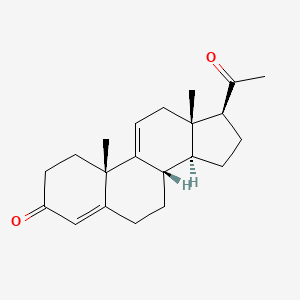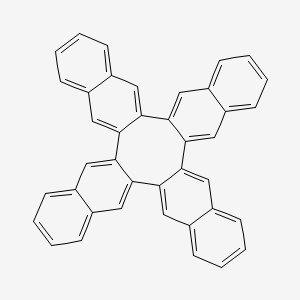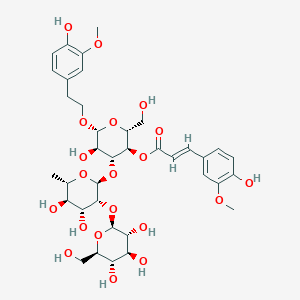
Incanoside E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Incanoside E is a natural product found in Caryopteris incana with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Activity
Incanoside E, along with other phenylethanoid glycosides such as incanoside C and D, was isolated from the whole plant of Caryopteris incana. These compounds, including incanoside E, have demonstrated significant antioxidative activities. Specifically, they exhibit radical scavenging activities against DPPH radical and inhibitory activities against the oxidation of linoleic acid (Gao, Igarashi, & Nukina, 2000).
Biological Activity
Research on phenylpropanoid glycosides in Caryopteris incana, including incanoside, has revealed potent radical scavenging activity against various radicals, namely DPPH, hydroxyl, and superoxide anion radicals. This study confirms the significant biological activity of these compounds in terms of their antioxidative properties (Gao, Igalashi, & Nukina, 1999).
Essential Oil Composition and Activity
A study on the essential oils of Calamintha incana revealed a composition rich in oxygenated monoterpenes and monoterpene phenols, showing potent antioxidative activities in various assays. This study underlines the potential of incana species, including components like incanoside E, as a source of bioactive agents for food and pharmacological industries (Popović-Djordjević et al., 2019).
Antibacterial Activity
Another research identified new compounds from Caryopteris incana, including caryocanolide and caryocanoside A, which exhibited moderate antibacterial activity against Bacillus subtilis. This points to the potential antibacterial properties of compounds related to incanoside E (Yoshikawa, Harada, Iseki, & Hashimoto, 2013).
Eigenschaften
Produktname |
Incanoside E |
|---|---|
Molekularformel |
C37H50O20 |
Molekulargewicht |
814.8 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H50O20/c1-16-26(43)29(46)34(57-36-30(47)28(45)27(44)23(14-38)53-36)37(52-16)56-33-31(48)35(51-11-10-18-5-8-20(41)22(13-18)50-3)54-24(15-39)32(33)55-25(42)9-6-17-4-7-19(40)21(12-17)49-2/h4-9,12-13,16,23-24,26-41,43-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-/m0/s1 |
InChI-Schlüssel |
HHYPJHIDSAPPCM-FFYOSCRVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Synonyme |
1-O-(3methoxy-4-hydroxyphenyl)ethyl-O-beta-D-glucopyranosyl(1-->2) -alpha-L- rhamnopyranosyl(l-->3)-4-O-feruloyl-beta-D-glucopyranoside incanoside E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



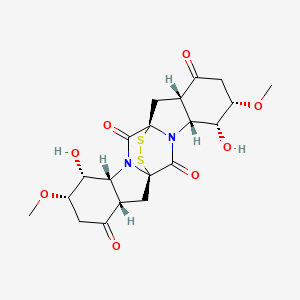
![(4R,6S,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1250762.png)
![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile](/img/structure/B1250764.png)
![Methyl 8-(pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodec-4-yl)octanoate](/img/structure/B1250765.png)
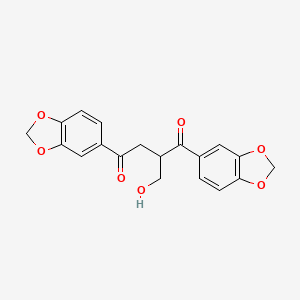

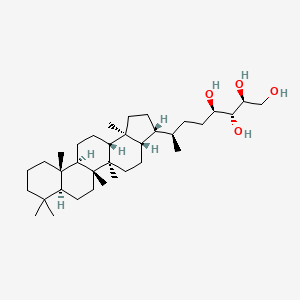
![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1250772.png)

![(1R,13R,15S,16S)-12,12,16-trimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one](/img/structure/B1250775.png)
